molecular formula C9H10O3 B043215 1-(2-Hydroxy-3-methoxyphenyl)ethanone CAS No. 703-98-0

1-(2-Hydroxy-3-methoxyphenyl)ethanone

Cat. No. B043215
CAS RN: 703-98-0
M. Wt: 166.17 g/mol
InChI Key: VZEOJJIAYZCDPI-UHFFFAOYSA-N
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Description

“1-(2-Hydroxy-3-methoxyphenyl)ethanone” is an organic compound with the molecular formula C9H10O3 . It is also known by other names such as Acetophenone, 2’-hydroxy-4’-methoxy-, Paeonal, Paeonol, Peonol, Resacetophenone-4-methyl ether, 2-Hydroxy-4-methoxyacetophenone, 2’-Hydroxy-4’-methoxyacetophenone, and 2-Hydroxy-6-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of “1-(2-Hydroxy-3-methoxyphenyl)ethanone” consists of a phenyl ring substituted with a methoxy group at one position and a hydroxy group at another position. The phenyl ring is also attached to an ethanone group .

Scientific Research Applications

Chemical Structure and Properties

“1-(2-Hydroxy-3-methoxyphenyl)ethanone” is also known as Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . This compound is also available as a 2d Mol file .

Lignin Depolymerization

This compound plays a significant role in the depolymerization of lignin, a natural plant cell-wall polymer. In a study on lignin depolymerization in a water/formic acid system, Ethanone, 1-(4-hydroxy-3-methoxyphenyl) was identified as one of the prominent compounds in the bio-oil produced . The production of aromatic oligomers with various molecular weights was substantially tuned with the reaction temperature .

Synthesis of Bosutinib

Bosutinib, a small molecule that inhibits BCR-ABL and src tyrosine kinases, is utilized for treating chronic myelogenous leukemia . The synthesis of Bosutinib could potentially involve the use of 1-(2-Hydroxy-3-methoxyphenyl)ethanone.

Convenient Four-Step Synthesis

In a study, a convenient four-step synthesis of a compound was carried out, where the desired compound was obtained in a 51% yield as a beige powder . Although the specific role of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in this synthesis is not explicitly mentioned, it’s possible that it could be involved in such multi-step synthesis processes.

Mechanism of Action

Target of Action

1-(2-Hydroxy-3-methoxyphenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C9H10O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the hydroxyl and carbonyl groups are involved in a strong intramolecular resonance-assisted hydrogen bond . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the compound can form molecular stacks in a certain direction with a centroid-to-centroid separation . This could potentially affect various biochemical pathways and their downstream effects.

Result of Action

It’s known that the compound has the ability to form strong intramolecular hydrogen bonds , which could potentially influence its molecular and cellular effects.

Action Environment

It’s known that the compound is a solid with a faint odor of vanilla . It’s soluble in hot water, alcohol, benzene, chloroform, DMSO, and DMF . These properties could potentially be influenced by environmental factors.

Future Directions

The compound “1-(2-Hydroxy-3-methoxyphenyl)ethanone” and its related compounds have a wide range of pharmacological properties and are used in the treatment of various conditions such as arthritis, asthma, atherosclerosis, and bowel disease . Future research could focus on further exploring these properties and finding new applications for these compounds.

properties

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEOJJIAYZCDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220574
Record name Acetophenone, 2-hydroxy-3'-methoxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-3-methoxyphenyl)ethanone

CAS RN

703-98-0
Record name 2'-Hydroxy-3'-methoxyacetophenone
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Record name 703-98-0
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Record name Acetophenone, 2-hydroxy-3'-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
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Record name 2'-HYDROXY-3'-METHOXYACETOPHENONE
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Synthesis routes and methods

Procedure details

In a 250 mL dry flask was charged with 2-hydroxy-3-methoxybenzoic acid (6.0 g, 36.0 mmol) and anhydrous THF (20 mL) under N2. Methyl lithium in an ether solution (1.6 M, 73.5 mL, 117.6 mmol) was added dropwise over 20 min. The reaction mixture was heated to reflux for 20 h. After cooling the mixture was poured into 25 mL of brine with 6 N HCl and extracted with 100 mL of EtOAc. The organic layer was further washed with brine three times and dried over sodium sulfate. The solvent was evaporated and the residue was purified by column (hexane:EtOAc 2.5:1) to give 1-(2-hydroxy-3-methoxy-phenyl)-ethanone (4.3, 71.8%). 1-(2-Hydroxy-3-methoxy-phenyl)-ethanone (1.0 g, 6.0 mmol), 4-acetoxybenzoic acid (1.08 g, 6.0 mmol) and phosphorus oxychloride (0.923 g, 6.0 mmol) in 10 mL pyridine were stirred at rt overnight. The reaction mixture was poured into water (100 mL) and the isolated solid was washed with water. The solid was dissolved in dichloromethane and purified by column chromatography (hexane:EtOAc 2:1) to give the intermediate (1.05 g, 53.13%). Potassium tert-butoxide (0.4 g, 3.5 mmol) was added to this intermediate (1.05 g, 3.2 mmol) in 20 mL anhydrous THF. The reaction mixture was stirred for 4 h at rt. The mixture was poured into water (100 mL) with 1 mL AcOH (adjusted pH to 6-7.0). The solid was further rinsed with water and dissolved in dichloromethane. The organic layer was wash with brine and dried over sodium sulfate. The crude compound was treated with AcOH and two drops of concentrated HCl solution and heated to 110° C. for 1 h. The AcOH was evaporated and the solid residue was dissolved in MeOH and potassium carbonate (3.8 mmol) was added. The reaction mixture was stirred for 1 hour at rt. The reaction mixture was neutralized with AcOH and the solvent was evaporated. The residue was poured into water and the solid was collected by filtration and purified by column to give 150 mg of 2-(4-hydroxyphenyl)-8-methoxy-4H-chromen-4-one (17.4%). MS (ES) m/z: 269.93 (M+1), 268.91 (M); Mp. 281-283° C.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
73.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(2-Hydroxy-3-methoxyphenyl)ethanone in the context of this research?

A: This compound, identified as "Impurity 4" or "O-acetoisovanillone impurity-2" in the study [], is not the primary focus but rather an impurity identified during the synthesis of acetovanillone. Acetovanillone is a crucial starting material for synthesizing iloperidone, an antipsychotic drug. Understanding and characterizing impurities like 1-(2-Hydroxy-3-methoxyphenyl)ethanone is vital for ensuring the quality, safety, and efficacy of the final drug product.

Q2: How was 1-(2-Hydroxy-3-methoxyphenyl)ethanone characterized in this study?

A2: The researchers used a combination of spectroscopic techniques to confirm the structure and identity of this impurity. These techniques included:

  • Mass spectrometry: This technique provided the molecular weight and fragmentation pattern, further supporting the identification of 1-(2-Hydroxy-3-methoxyphenyl)ethanone. []

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